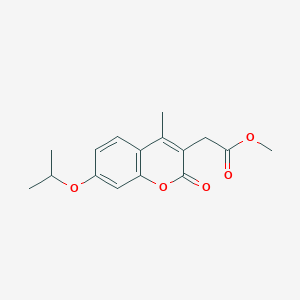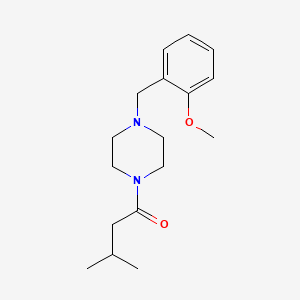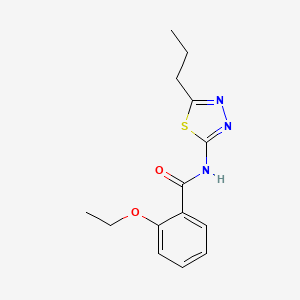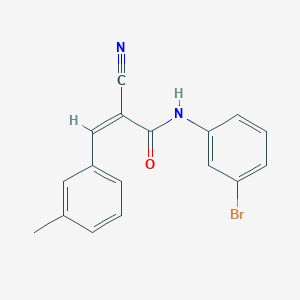
methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, also known as MIPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can lead to oxidative stress and inflammation. It has also been shown to inhibit the activity of certain proteins involved in cancer cell proliferation and migration.
Biochemical and Physiological Effects:
methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, oxidative stress, and cancer cell proliferation. It has also been shown to have insecticidal and fungicidal properties, making it a potential candidate for use in agriculture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate in lab experiments is its ability to penetrate cell membranes, making it a potential candidate for drug delivery systems. However, methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a relatively new compound, and its properties and applications are still being studied. Additionally, methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive.
Direcciones Futuras
There are several potential future directions for research on methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate. One direction is to further investigate its potential use as a drug delivery system, particularly for the treatment of cancer. Another direction is to explore its potential use in agriculture as an insecticide and fungicide. Additionally, further research is needed to fully understand the mechanism of action of methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate and its potential applications in various fields.
Métodos De Síntesis
Methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate can be synthesized using a multi-step process that involves the condensation of 4-methylcoumarin and isopropyl acetoacetate followed by the esterification of the resulting intermediate with methanol and acetic anhydride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
Methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes. In agriculture, methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been studied for its insecticidal and fungicidal properties. In material science, methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been used as a building block for the synthesis of complex organic molecules.
Propiedades
IUPAC Name |
methyl 2-(4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-9(2)20-11-5-6-12-10(3)13(8-15(17)19-4)16(18)21-14(12)7-11/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDNACJNNNZBAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-bromo-4-methoxyphenoxy)-N'-[1-(5-bromo-2-thienyl)ethylidene]acetohydrazide](/img/structure/B5764961.png)
![methyl 4-{[(4-formyl-2-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B5764962.png)


![2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide](/img/structure/B5764981.png)



![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5765001.png)

![methyl 10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate](/img/structure/B5765030.png)